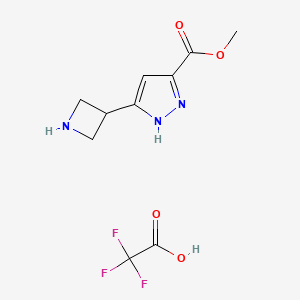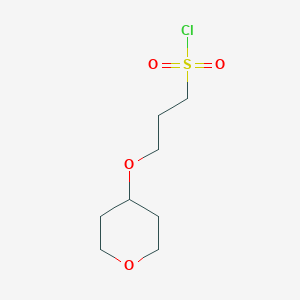
2,2,2-Trifluoro-1-(5-fluoro-2-methyl-phenyl)-ethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-1-(5-fluoro-2-methylphenyl)ethan-1-amine is an organic compound characterized by the presence of trifluoromethyl and fluoro-substituted phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-1-(5-fluoro-2-methylphenyl)ethan-1-amine typically involves the reaction of 2,2,2-trifluoroethylamine with a suitable fluoro-substituted benzaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in a solvent like methanol or ethanol. The reaction conditions often require mild temperatures and an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trifluoro-1-(5-fluoro-2-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or primary amines.
Substitution: Formation of substituted derivatives with altered functional groups.
Applications De Recherche Scientifique
2,2,2-Trifluoro-1-(5-fluoro-2-methylphenyl)ethan-1-amine has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions.
Materials Science: It is used in the synthesis of fluorinated polymers and materials with unique electronic and optical properties.
Biological Studies: The compound serves as a probe in biochemical assays to study enzyme-substrate interactions and receptor binding.
Mécanisme D'action
The mechanism of action of 2,2,2-trifluoro-1-(5-fluoro-2-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluoro groups enhance the compound’s binding affinity and specificity through electronic effects and steric interactions. These interactions can modulate the activity of the target proteins, leading to desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoroethylamine: A simpler analog with similar trifluoromethyl functionality but lacking the aromatic ring.
2,2,2-Trifluoro-1-phenylethan-1-amine: Similar structure but without the additional fluoro and methyl substituents on the phenyl ring.
Uniqueness
2,2,2-Trifluoro-1-(5-fluoro-2-methylphenyl)ethan-1-amine is unique due to the presence of both trifluoromethyl and fluoro-substituted phenyl groups, which confer distinct electronic and steric properties. These features enhance its reactivity and binding interactions, making it a valuable compound in various research applications .
Propriétés
Formule moléculaire |
C9H9F4N |
|---|---|
Poids moléculaire |
207.17 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-(5-fluoro-2-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H9F4N/c1-5-2-3-6(10)4-7(5)8(14)9(11,12)13/h2-4,8H,14H2,1H3 |
Clé InChI |
UXIFANRKELRVKU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)F)C(C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


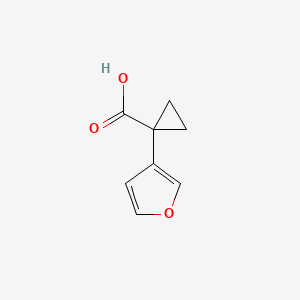
![7-Methyl-8-oxa-2-azaspiro[4.5]decanehydrochloride](/img/structure/B13529806.png)
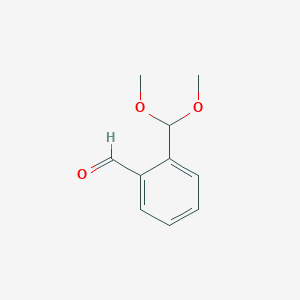
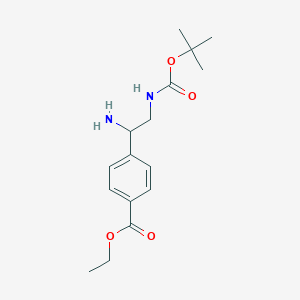





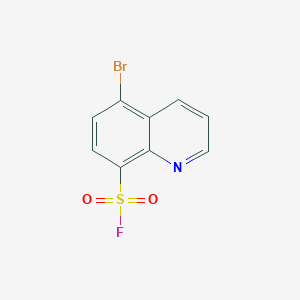
![4-[4-(Methylsulfanyl)phenyl]but-3-en-2-one](/img/structure/B13529863.png)
![Ethyl 2-ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13529865.png)
